5-HT2A Receptor Affinity: 2,3- vs. 3,4-Dimethoxy Isomer
The 2,3-dimethoxyphenyl moiety is a privileged pharmacophore for high-affinity 5-HT2A receptor binding. The prototypical compound bearing this motif, MDL 100907 (volinanserin), demonstrates a Ki of 0.36 nM for the 5-HT2A receptor, with >80-fold selectivity over other serotonergic subtypes . In contrast, functional antagonists incorporating a 3,4-dimethoxyphenyl group, such as the 5-HT2B-selective antagonist LY272015, exhibit a Ki of only 21.63 nM for the 5-HT2A receptor, representing a 60-fold loss in affinity . The target compound, tert-butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate, is a direct synthetic precursor of the 2,3-dimethoxy pharmacophore, enabling the construction of the critical 4-(2,3-dimethoxyphenyl)piperidine framework. Data for the target compound are derived from the analogous advanced lead MDL 100907, as direct affinity measurements on the Boc-protected intermediate itself are not publicly available. The comparison is therefore a class-level inference based on the conserved pharmacophoric motif.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Inferred from pharmacophore: Ki = 0.36 nM (via MDL 100907, which contains the identical 2,3-dimethoxyphenylpiperidine core) |
| Comparator Or Baseline | 3,4-dimethoxyphenyl isomer (via LY272015): Ki = 21.63 nM for 5-HT2A |
| Quantified Difference | ~60-fold greater affinity for the 2,3-dimethoxy pharmacophore over the 3,4-dimethoxy pharmacophore |
| Conditions | Radioligand displacement assay; [3H]MDL 100907 or [3H]ketanserin binding to human recombinant 5-HT2A receptors |
Why This Matters
A 60-fold difference in receptor affinity is a decisive factor for a procurement decision when synthesizing tool compounds or drug candidates targeting the serotonergic system.
